molecular formula C12H22N2O3 B1334089 Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate CAS No. 544696-01-7

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B1334089
CAS No.: 544696-01-7
M. Wt: 242.31 g/mol
InChI Key: WPKSHDLVXHJHKV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, or TBMCPC, is an organic compound belonging to the piperidine class of compounds. It is a colorless, odorless, crystalline solid that has a melting point of approximately 85 °C. TBMCPC is a versatile compound that has a wide range of uses in both scientific research and industrial applications.

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. This compound was synthesized from piperidin-4-ylmethanol through a series of steps, including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of Crizotinib, a drug used in cancer treatment. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, confirming its structures by MS and 1 HNMR spectrum (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Application in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is an essential intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was established, highlighting its importance in the development of anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

Chemical Structural Analysis

In a study focusing on the chemical structure, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The study provided insights into the molecular structure and bonding characteristics of such derivatives (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Utility in Diverse Piperidine Derivatives

The compound has also been used in the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of various piperidine derivatives, underscoring its versatility in organic synthesis (Moskalenko & Boev, 2014).

Role in X-ray Studies and Biological Evaluation

In addition to its synthetic applications, this compound has been involved in X-ray diffraction studies and biological evaluations. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by various spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structure was confirmed by single crystal XRD data, and the compound exhibited moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Safety and Hazards

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-9(6-8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKSHDLVXHJHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373783
Record name tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544696-01-7
Record name tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-t-butoxycarbonyl-iso-nipecotic acid (10 g) and Et3N (5.92 mL) in THF (32 mL) was added drop-wise iso-butylchloroformate (5.66 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min before diluted with THF (120 mL) and added 2M methylamine (80 mL). The reaction mixture was stirred overnight at room temperature. Excess THF was removed under vacuum. The residue was taken into H2O and extracted into EtOAc. The organic extracts were washed with 1N NaOH, followed by brine. After dried over Na2SO4, it was concentrated to give the crude product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.92 mL
Type
reactant
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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